molecular formula C17H13N5O2S B2905671 N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1296272-57-5

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2905671
CAS No.: 1296272-57-5
M. Wt: 351.38
InChI Key: LOWCGZMCLMXIAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide” is a complex organic compound that features a combination of phthalazinone, thiophene, and pyrazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Phthalazinone Moiety: Starting from phthalic anhydride, the phthalazinone core can be synthesized through a series of reactions involving hydrazine and subsequent oxidation.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be formed via a cyclization reaction involving hydrazine and a suitable diketone.

    Thiophene Incorporation: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Final Coupling: The final step involves coupling the phthalazinone, pyrazole, and thiophene moieties under appropriate conditions, possibly using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the carbonyl group in the phthalazinone moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiophene and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor ligand, given the presence of multiple heterocyclic rings.

Medicine

Medicinally, compounds with similar structures are often explored for their potential as anti-inflammatory, anticancer, or antimicrobial agents.

Industry

In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins, and the pathways involved would be specific to the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenyl)-1H-pyrazole-5-carboxamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in “N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide” might confer unique electronic properties or biological activities compared to its analogs with phenyl or furan rings.

Properties

IUPAC Name

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2S/c23-16-11-5-2-1-4-10(11)14(21-22-16)9-18-17(24)13-8-12(19-20-13)15-6-3-7-25-15/h1-8H,9H2,(H,18,24)(H,19,20)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWCGZMCLMXIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=NNC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.